

Elubrixin Tosylate: A Technical Pharmacology Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Elubrixin Tosylate	
Cat. No.:	B1260577	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elubrixin tosylate (also known as SB-656933 tosylate) is a potent, selective, and orally active antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, it was investigated for its potential therapeutic role in inflammatory diseases characterized by excessive neutrophil activation, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD). Elubrixin operates by competitively and reversibly binding to CXCR2, thereby inhibiting the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation. Despite showing promise in preclinical and early clinical studies, its development was discontinued at Phase II. This document provides a comprehensive technical overview of the pharmacological profile of **Elubrixin tosylate**.

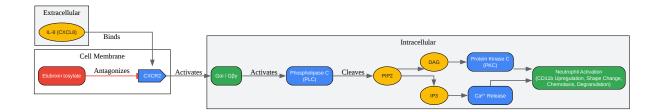
Mechanism of Action

Elubrixin tosylate is a non-peptide, small molecule antagonist of the CXCR2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1][2][3] CXCR2 is activated by several ELR+ chemokines, most notably Interleukin-8 (IL-8 or CXCL8), leading to a cascade of intracellular events that mediate neutrophil migration to sites of inflammation and subsequent activation. **Elubrixin tosylate** competitively blocks the binding of these chemokines to CXCR2, thereby attenuating the inflammatory response driven by neutrophils. [1][2]



Signaling Pathway

The binding of chemokines like IL-8 to CXCR2 initiates a signaling cascade that is crucial for neutrophil function. **Elubrixin tosylate** intervenes at the initial step of this pathway.



Click to download full resolution via product page

CXCR2 signaling pathway and the inhibitory action of Elubrixin tosylate.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for **Elubrixin tosylate**.

Table 1: In Vitro Potency and Binding Affinity



Parameter	Value	Assay	Source
IC50 (Neutrophil CD11b Upregulation)	260.7 nM	Whole blood flow cytometry	
IC50 (Neutrophil Shape Change)	310.5 nM	Gated autofluorescence with forward scatter (GAFS)	
pIC50 (CXCR2 Binding Affinity)	8.29	Radioligand binding assay	•
IC50 (CXCR2 Binding Affinity)	5.1 nM	Radioligand binding assay	_

Table 2: Receptor Selectivity

Receptor	Binding Affinity (IC50)	Selectivity vs. CXCR2	Source
CXCR2	5.1 nM	-	
CXCR1	>10,000 nM	>1960-fold	

Pharmacokinetics

Detailed human pharmacokinetic data for **Elubrixin tosylate** is not extensively published. However, a Phase II clinical trial in patients with cystic fibrosis (NCT00903201) revealed that the average plasma concentrations of **Elubrixin tosylate** were lower than predicted from previous studies. At a 50 mg daily dose, the plasma concentration only surpassed the IC50 for approximately 4 hours. This suboptimal pharmacokinetic profile likely contributed to the decision to discontinue its development.

For reference, a similar diaryl urea-class CXCR2 antagonist, danirixin, exhibited dose-proportional increases in systemic exposure in healthy adults, with a Tmax of 1-2 hours and an apparent terminal half-life of approximately 6 hours.

Experimental Protocols



Neutrophil CD11b Upregulation Assay

This assay measures the expression of the integrin subunit CD11b on the surface of neutrophils as a marker of activation.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A novel flow cytometric assay of human whole blood neutrophil and monocyte CD11b levels: upregulation by chemokines is related to receptor expression, comparison with neutrophil shape change, and effects of a chemokine receptor (CXCR2) antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A flow cytometric method to measure shape change of human neutrophils PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Elubrixin Tosylate: A Technical Pharmacology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260577#pharmacological-profile-of-elubrixin-tosylate]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com